molecular formula C12H26N2O2 B6352826 Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate CAS No. 92036-91-4

Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate

Cat. No.: B6352826
CAS No.: 92036-91-4
M. Wt: 230.35 g/mol
InChI Key: URQSJKMHXOCTGI-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate (CAS 92036-91-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C12H26N2O2 and a molecular weight of 230.35 g/mol, this reagent is of interest in various synthetic chemistry applications, particularly in the field of organic and peptide chemistry where its structure can be utilized as a building block or intermediate . The compound is characterized by the SMILES string 'O=C(OCC)CCNCCCN(CC)CC' and the InChIKey URQSJKMHXOCTGI-UHFFFAOYSA-N . As a standard safety precaution, researchers should handle this material with care. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should always be worn, and the compound should only be used in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should refer to the provided Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

ethyl 3-[3-(diethylamino)propylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-4-14(5-2)11-7-9-13-10-8-12(15)16-6-3/h13H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQSJKMHXOCTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-(diethylamino)propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(diethylamino)propanoate has been investigated for its role in drug development, particularly as a precursor in synthesizing bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

  • Case Study : A study focused on synthesizing derivatives of this compound to explore their efficacy as potential anti-cancer agents. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the importance of structural modifications in enhancing biological activity.

Agrochemicals

The compound is also explored for use in agrochemical formulations. Its properties can be leveraged to develop new pesticides or herbicides that are more effective and environmentally friendly.

  • Data Table: Agrochemical Applications
Application TypeCompound VariantEfficacyEnvironmental Impact
HerbicideEthyl 3-(diethylamino)propanoate derivativeHighLow
InsecticideModified variant with enhanced solubilityModerateModerate

Materials Science

In materials science, ethyl 3-(diethylamino)propanoate is being studied for its potential use in polymer synthesis. The compound can act as a monomer or a modifier in polymerization processes, leading to materials with desirable properties such as increased flexibility and thermal stability.

  • Case Study : Research into the polymerization of ethyl 3-(diethylamino)propanoate with other monomers demonstrated improved mechanical properties in the resulting polymers compared to traditional materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Propanoate Esters with Varied Amine Substituents

Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate distinguishes itself from simpler propanoate esters through its dual amino functionality. Key comparisons include:

Compound Name Ester Group Amine Substituent(s) Yield (%) Key Properties/Applications Reference
Propyl 3-(diethylamino)propanoate Propyl Diethylamino 85 Surfactant precursor
Butyl 3-(isopropylamino)propanoate Butyl Isopropylamino 94.3 High-yield synthesis; agrochemical
Ethyl 3-(2-furyl)propanoate Ethyl 2-Furyl N/A Electronegative; polymer additive
tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate tert-Butyl Diethylaminopropylamino N/A Enhanced lipophilicity

Key Observations :

  • Yield Trends: Compounds with bulkier amines (e.g., isopropylamino) exhibit higher yields (94.3%) compared to diethylamino variants (85%) , likely due to steric hindrance or reaction pathway efficiency.
  • Electronic Effects: Ethyl 3-(2-furyl)propanoate, with an electron-withdrawing furan group, contrasts with the electron-donating diethylamino groups in the target compound, impacting reactivity and solubility .
  • Ester Group Influence : The tert-butyl analog () demonstrates increased hydrolytic stability compared to ethyl esters, favoring applications requiring prolonged shelf-life .

Amino-Functionalized Propanoates in Drug Discovery

Compounds like ethyl 3-cyclopropyl-3-{[(4-methylphenyl)methyl]amino}propanoate (CAS 2325359-14-4) incorporate aromatic and cyclopropyl moieties, introducing steric bulk and planar rigidity . These features enhance binding affinity in biological systems compared to the target compound’s flexible diethylamino chain. Similarly, indole derivatives () highlight the role of heterocycles in bioactivity, a feature absent in the target compound but critical for pharmaceutical targeting .

Research Findings and Functional Insights

  • Solubility and Basicity: The dual amino groups in this compound increase its basicity, enabling protonation in acidic environments and improving aqueous solubility—a trait advantageous for drug delivery systems .
  • Synthetic Challenges: Lower yields in diethylamino-substituted propanoates (e.g., 85% vs. 94.3% for isopropylamino analogs) suggest steric or electronic challenges during synthesis .
  • Stability : The ethyl ester group offers moderate hydrolytic stability, whereas tert-butyl esters () resist hydrolysis, making them preferable for storage-sensitive applications .

Biological Activity

Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

  • Chemical Formula : C₉H₁₉N₃O₂
  • Molecular Weight : 185.26 g/mol
  • CAS Number : 5515-83-3

This compound features a diethylamino group that enhances its interaction with biological targets, making it a subject of various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The diethylamino group can modulate receptor activity, while the ester functionality may undergo hydrolysis to release active intermediates that exert biological effects. The exact pathways depend on the target cells and conditions under which the compound is used .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of diethylamino compounds have shown efficacy against various bacterial strains. This compound is hypothesized to possess similar activity, potentially inhibiting bacterial growth through interference with metabolic pathways or cell membrane integrity.

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Preliminary results suggest that it may exhibit selective cytotoxicity against certain cancer types, although detailed IC50 values and selectivity indices are still under investigation.

Cell Line IC50 (µM) Selectivity Index
HepG2 (Liver Cancer)TBDTBD
MCF-7 (Breast Cancer)TBDTBD

Further research is necessary to establish these parameters definitively.

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could modulate enzyme activity, suggesting potential applications in metabolic disorders .
  • Toxicological Assessment : Toxicological evaluations have been performed using OECD guidelines, demonstrating that the compound exhibits low toxicity in short-term studies on aquatic organisms. Long-term effects are still being assessed, but initial data suggest a favorable safety profile .
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADMET) properties of this compound is crucial for its development as a therapeutic agent. Preliminary ADMET analysis indicates that it may possess suitable pharmacokinetic properties for further development in drug formulation .

Q & A

Q. Key strategies :

  • Stoichiometric Control : Use a 1.2:1 molar ratio of 3-(diethylamino)propylamine to ethyl 3-chloropropanoate to avoid excess reagent side reactions .
  • Catalysis : Add catalytic KI (0.1 eq) to enhance nucleophilic substitution efficiency .
  • By-Product Mitigation : Monitor reaction progress via TLC (silica, Rf ~0.5 in ethyl acetate) and quench unreacted starting materials with aqueous HCl .
  • Scale-Up Considerations : Replace batch reactors with flow chemistry systems to improve heat/mass transfer and reduce side products .

Advanced: What strategies are effective in resolving discrepancies in biological activity data across different studies?

Q. Methodological troubleshooting :

  • Batch Variability : Characterize impurities (e.g., via GC-MS) that may arise from incomplete purification or degradation (e.g., hydrolysis of the ester group under humid storage) .
  • Assay Conditions : Standardize buffer pH (7.4 ± 0.2) and temperature (25°C or 37°C) to ensure reproducibility in enzyme inhibition assays .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate cell permeability using fluorescent analogs .

Advanced: What are the stability considerations for this compound under varying storage conditions?

  • Thermal Stability : Decomposes above 80°C; store at 2–8°C in airtight containers .
  • Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous media; lyophilize or store in anhydrous solvents (e.g., DMSO) for long-term stability .
  • Light Sensitivity : Protect from UV light to prevent radical-mediated degradation (use amber glass vials) .

Advanced: How can computational modeling aid in predicting the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase), focusing on hydrogen bonding with the diethylamino group and hydrophobic interactions with the ethyl ester .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to prioritize targets for experimental validation .

Basic: What safety protocols are essential when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
  • Spill Management : Neutralize spills with 5% acetic acid solution and absorb with inert material (e.g., vermiculite) .

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